Coniferyl alcohol

Descripción general

Descripción

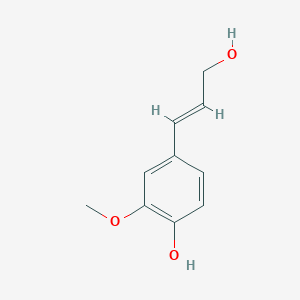

El alcohol coniférico es un compuesto orgánico con la fórmula química HO(CH₃O)C₆H₃CH=CHCH₂OH. Es un sólido incoloro o blanco y es uno de los monolignoles, producido a través de la vía bioquímica de los fenilpropanoides. El alcohol coniférico es un intermedio clave en la biosíntesis de lignina y lignanos, que son componentes esenciales de las paredes celulares de las plantas . Se encuentra tanto en plantas gimnospermas como angiospermas y juega un papel crucial en la integridad estructural y los mecanismos de defensa de las plantas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El alcohol coniférico se puede sintetizar a partir de protocatequaldehído y ácido malónico a través de la reacción modificada de Knoevenagel–Doebner y la reducción de Luche . Este proceso implica eficiencias de deuteración de altas a excelentes en las posiciones deseadas, lo que lo convierte en un método valioso para preparar alcohol coniférico altamente deuterado .

Métodos de Producción Industrial: En entornos industriales, el alcohol coniférico a menudo se produce mediante la purificación de fuentes naturales. Es soluble en etanol y se puede recristalizar en etanol y destilar al vacío . El compuesto también se puede polimerizar en ácido diluido .

Análisis De Reacciones Químicas

Radical Coupling and Dimerization Reactions

Coniferyl alcohol undergoes radical-mediated coupling to form lignin substructures, with reaction thermodynamics favoring specific linkages:

Key Dimerization Pathways

Mechanistic Features :

-

Radical generation occurs via enzymatic dehydrogenation (ΔG = +75–77 kcal/mol)

-

Exergonic rearomatization drives quinone methide formation (ΔG = -25 to -30 kcal/mol)

Cross-Coupling with Hydroxystilbene Glucosides

In Norway spruce lignin, this compound reacts with phytochemicals through radical cross-coupling:

Reaction Partners

-

Astringin (4′-O-β-D-glucopyranosyl resveratrol)

-

Isorhapontin (3′-methoxy-5′-O-β-D-glucopyranosyl resveratrol)

| Coupling Mode | Energy (kcal/mol) | Stability Trend |

|---|---|---|

| 4′-O-β (astringin) | -29.8 | 2.5× more stable than 5′-β |

| 4′-O-β (isorhapontin) | -25.1 | RS/SR stereoisomer favored |

| 5′-β | -20.3 | Lower aromaticity retention |

Experimental validation confirms benzodioxane formation via 4′-O-β coupling .

Oxidative Degradation Reactions

Atmospheric OH radical reactions show complex pathways:

Degradation Kinetics

| Condition | Rate Constant (cm³/molecule·s) | Half-Life (h) |

|---|---|---|

| Gas phase (25°C, 40% RH) | 1.16×10⁻¹¹ | 13.5–22.9 |

| Liquid phase | 9.44×10⁹ M⁻¹s⁻¹ | 8.3×10⁻² |

Mechanistic Pathways :

-

H-Abstraction

-

OH-Addition

Environmental Impact :

Reduction of Ferulic Acid Derivatives

A high-yield synthesis (95%) uses sodium borohydride:

Steps :

-

Acetylation of ferulic acid → 4-acetoxyferulic acid

-

Thionyl chloride treatment → acyl chloride intermediate

-

NaBH₄ reduction → 4-acetoxythis compound

Polymerization

-

Acid-catalyzed polymerization forms amorphous lignin-like polymers

-

Copolymerization with sinapyl/p-coumaryl alcohols creates heteropolymers

Biological Reactivity

-

Anticancer Activity : Induces cholangiocarcinoma apoptosis (IC₅₀ = 151–361 μg/mL) via BAX/Bcl-2 modulation

-

Enzymatic Binding : Binds Dirigent proteins with Kd = 370 μM, directing stereoselective coupling

Stability and Reactivity Trends

This comprehensive analysis integrates computational, kinetic, and experimental data from peer-reviewed studies to elucidate this compound's reaction landscape.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Coniferyl alcohol has shown promising therapeutic potential in various medical contexts:

- Cardiovascular Health : Recent studies indicate that this compound can reduce myocardial tissue damage and inflammation associated with renovascular hypertension. It inhibits the expression of inflammatory markers such as IL-17 and TNF-α, positioning it as a potential candidate for drug development aimed at treating cardiac conditions .

- Cancer Research : Research has demonstrated that this compound can induce metabolic changes in cholangiocarcinoma cells, suggesting its potential as an anticancer agent. It influences cellular pathways related to antioxidant defense mechanisms and apoptosis .

Material Science Applications

This compound is increasingly recognized for its role in developing sustainable materials:

- Lignin Chemistry : As a model compound in lignin studies, this compound is crucial for understanding lignin polymerization processes. It serves as a precursor for synthesizing various lignin-based products, which are gaining traction due to their biodegradable nature and lower environmental impact compared to conventional materials .

- Biodegradable Plastics : With rising concerns over plastic pollution, this compound is being explored as a sustainable alternative in the production of biodegradable plastics. Its ability to be sourced from renewable plant materials aligns with global sustainability goals .

Food and Cosmetic Industries

This compound finds applications beyond pharmaceuticals and material science:

- Flavoring and Fragrance : The compound is utilized in the food and beverage industry for its flavoring properties. Additionally, it is employed in cosmetics for its aromatic characteristics, contributing to the formulation of perfumes and personal care products .

- Antioxidant Properties : this compound exhibits strong antioxidant capabilities, making it beneficial in food preservation and cosmetic formulations where oxidative stability is desired .

Synthesis and Production

The synthesis of this compound has been optimized to enhance yield and efficiency:

- From Ferulic Acid : A notable method involves the reduction of ferulic acid using sodium borohydride, achieving high yields (up to 84%) under mild conditions. This approach not only simplifies the synthesis process but also makes it economically viable for large-scale production .

Market Trends and Future Outlook

The market for this compound is projected to grow significantly:

- Market Growth : The global market for this compound is expected to expand from $1.16 billion in 2023 to approximately $1.65 billion by 2028, driven by increasing demand for sustainable materials and innovations in lignin valorization projects .

| Year | Market Size (Billion USD) | CAGR (%) |

|---|---|---|

| 2023 | 1.16 | - |

| 2024 | 1.24 | 7.1 |

| 2028 | 1.65 | 7.3 |

Mecanismo De Acción

El alcohol coniférico funciona como una molécula de señal en la vía de los fenilpropanoides, regulando los niveles de expresión de los genes biosintéticos de la lignina . Activa la proteólisis de la enzima L-fenilalanina amoniaco liasa, que es el punto de entrada a la vía biosintética de la lignina . Esta regulación asegura el control estricto de los recursos de carbono canalizados a través de la fenilalanina hacia la biosíntesis de lignina .

Compuestos Similares:

Alcohol Sinapílico: Otro monolignol involucrado en la biosíntesis de lignina, que difiere en la extensión de la metoxilación.

Alcohol p-Cumárico: Un monolignol sin metoxilación, también involucrado en la biosíntesis de lignina.

Singularidad del Alcohol Coniférico: El alcohol coniférico es único debido a su papel específico en la biosíntesis de varios compuestos relacionados con la lignina y su participación en la regulación de los genes biosintéticos de la lignina . Su capacidad de experimentar varias reacciones químicas y formar diferentes productos lo convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales .

Comparación Con Compuestos Similares

Sinapyl Alcohol: Another monolignol involved in lignin biosynthesis, differing in the extent of methoxylation.

p-Coumaryl Alcohol: A monolignol with no methoxylation, also involved in lignin biosynthesis.

Uniqueness of Coniferyl Alcohol: this compound is unique due to its specific role in the biosynthesis of various lignin-related compounds and its involvement in the regulation of lignin biosynthetic genes . Its ability to undergo various chemical reactions and form different products makes it a versatile compound in scientific research and industrial applications .

Actividad Biológica

Coniferyl alcohol, a monolignol and a significant precursor in the biosynthesis of lignin and various lignans, has garnered attention for its diverse biological activities. This article delves into the biological effects of this compound, focusing on its anticancer properties, growth inhibition in plant cells, and antioxidant activities.

Chemical Structure and Biosynthesis

This compound is synthesized from phenylalanine through the phenylpropanoid pathway. It serves as a building block for lignin and is involved in the formation of lignans, which are bioactive compounds with potential health benefits. The basic structure of this compound is shown below:

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study investigated its effects on cholangiocarcinoma (CCA) cells. Key findings include:

- Apoptosis Induction : this compound significantly induced apoptosis in CCA cells (KKU-100 and KKU-213) with half-inhibitory concentrations (IC50) of 361.87 μg/mL at 48 hours and 268.27 μg/mL at 72 hours for KKU-100 cells, and 184.37 μg/mL at 48 hours and 151.03 μg/mL at 72 hours for KKU-213 cells .

- Metabolic Changes : The treatment led to decreased levels of glutathione and succinate, indicating alterations in cellular metabolism that may contribute to its anticancer effects .

Table 1: Effects of this compound on CCA Cells

| Cell Line | IC50 (48h) μg/mL | IC50 (72h) μg/mL |

|---|---|---|

| KKU-100 | 361.87 ± 30.58 | 268.27 ± 18.61 |

| KKU-213 | 184.37 ± 11.15 | 151.03 ± 24.99 |

Growth Inhibition in Plant Cells

This compound has also been studied for its phytotoxic effects on plant cells:

- Tobacco BY-2 Cells : High concentrations (0.5-5 mM) of this compound inhibited the growth of Nicotiana tabacum BY-2 cells, with some instances leading to cell death depending on the growth stage .

- Metabolism : The BY-2 cells metabolized this compound into several phenolic compounds, including ferulic acid and coniferin, suggesting a complex interaction with plant metabolic pathways .

Table 2: Growth Effects of this compound on Tobacco BY-2 Cells

| Concentration (mM) | Effect on Growth |

|---|---|

| 0.5 | Moderate Inhibition |

| 1 | Significant Inhibition |

| 5 | Cell Death |

Antioxidant Activity

This compound exhibits notable antioxidant properties:

- Radical Scavenging : It has been identified as a potent antioxidant capable of scavenging free radicals, which contributes to its protective effects against oxidative stress .

- Developmental Toxicity : While generally non-toxic, certain oxidative products derived from this compound have shown developmental toxicity without mutagenicity .

Case Studies

- Cholangiocarcinoma Study : This study demonstrated that this compound not only induced apoptosis but also altered metabolic profiles in cancer cells, suggesting potential therapeutic applications in cancer treatment .

- Plant Cell Response : Research involving tobacco BY-2 cells revealed that while this compound can inhibit growth at high concentrations, it also plays a role in lignin formation, which is crucial for plant structure and defense mechanisms .

Propiedades

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFRWRFFLBVWSI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Record name | coniferyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186489 | |

| Record name | (E)-Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Coniferyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000088 [mmHg] | |

| Record name | Coniferyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32811-40-8, 458-35-5 | |

| Record name | trans-Coniferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of coniferyl alcohol?

A1: this compound has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound is often analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis spectroscopy. [, , , , , , , ]

Q3: Can Raman spectroscopy be used to detect this compound structures in wood pulp?

A3: Yes, Raman spectroscopy can identify this compound structures in lignin within wood pulp, even after bleaching or sulfonation treatments. The technique is particularly sensitive to the α, β C=C bond of this compound, represented by a band at approximately 1654 cm-1 in the Raman spectrum. [, ]

Q4: What role do enzymes like laccases and peroxidases play in this compound reactions?

A4: Laccases and peroxidases are enzymes capable of catalyzing the oxidation of this compound. This oxidation leads to the formation of phenoxy radicals, which can then undergo various coupling reactions to form dimers and polymers. [, , , , , , , ]

Q5: What is the significance of this compound in lignin biosynthesis?

A5: this compound is a primary monolignol, serving as a crucial building block for lignin, a complex polymer found in the cell walls of plants, providing structural support and rigidity. [, , , , , , ]

Q6: How does the pH of the reaction environment affect this compound oxidation?

A6: The pH significantly influences this compound oxidation. For instance, laccase from Norway spruce shows optimal activity for this compound oxidation in an acidic environment (pH 3.8-4.2). [] Conversely, other laccases, such as those from Trametes versicolor, exhibit optimal activity at a slightly acidic pH (pH 6.6). []

Q7: How do dirigent proteins (DPs) influence this compound radical coupling?

A7: Dirigent proteins exert control over the stereoselectivity of this compound radical coupling reactions, guiding the formation of specific stereoisomers. For example, the (+)-pinoresinol forming dirigent protein (DP) selectively promotes the formation of (+)-pinoresinol from this compound radicals. [, , ]

Q8: What is the evidence suggesting that this compound radicals, rather than the non-radical form, are the true substrates for dirigent proteins?

A8: Kinetic studies demonstrate a strong dependence of the enantiomeric excess of (+)-pinoresinol, formed through this compound radical coupling, on both the concentration of the (+)-pinoresinol forming DP and the rate of this compound oxidation. This relationship suggests that the DP interacts with and binds to the transient this compound radical rather than the non-radical this compound. []

Q9: Can cyclodextrins (CDs) influence the enzymatic polymerization of this compound?

A9: Yes, cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can interact with this compound and its oxidation products, influencing the course of enzymatic polymerization. For instance, β-cyclodextrin (βCD) can selectively interact with specific lignan products, preventing their further oxidation by laccase and leading to an enrichment of pinoresinol in the reaction mixture. [, ]

Q10: What are the implications of ferulate-coniferyl alcohol cross-coupling in plant cell walls?

A10: The cross-coupling of ferulate and this compound in plant cell walls, particularly in grasses like maize, is suggested to play a role in the initiation and progression of lignification. These cross-coupling products, formed via radical reactions, can act as nucleation sites for further lignin polymerization, contributing to the complex structure and properties of the cell wall. [, ]

Q11: How does the presence of this compound affect the properties of wood?

A11: The presence of this compound, particularly its concentration and distribution within wood, influences properties such as strength, flexibility, and susceptibility to degradation. For example, a higher concentration of this compound and coniferaldehyde in the P/S I region of spruce fiber cell walls makes this region more susceptible to sulfonation during chemimechanical pulping. []

Q12: How do this compound levels change during thermomechanical pulping?

A12: Thermomechanical pulping (TMP), a process used to make wood pulp, leads to a reduction in this compound and coniferaldehyde residues compared to untreated wood. This reduction has been observed to be approximately 24% and 28% for this compound and coniferaldehyde, respectively, in spruce wood subjected to TMP. []

Q13: How is computational chemistry used to study this compound and its reactions?

A13: Computational chemistry techniques, such as density functional theory (DFT) calculations, are employed to investigate the energetics, mechanisms, and kinetics of this compound reactions, including its oxidation and radical coupling processes. These calculations provide valuable insights into the reactivity and stability of different this compound species and the factors influencing lignin formation. []

Q14: What insights have been gained from NMR calculations on this compound and its dimers?

A14: NMR chemical shift calculations, particularly those employing a multistandard approach, have demonstrated good agreement with experimental data for this compound and its dimers. These calculations provide valuable information for the structural characterization of lignin model compounds and for understanding the different linkages present in lignin polymers. []

Q15: How does the structure of this compound contribute to its reactivity?

A15: The presence of phenolic hydroxyl groups, a conjugated double bond system, and a methoxy substituent on the aromatic ring all contribute to this compound's reactivity in enzymatic oxidation and radical coupling reactions, ultimately influencing its role in lignin biosynthesis. [, , , , , ]

Q16: Have any this compound analogues been synthesized and studied for their biological activity?

A16: Yes, several this compound analogues, such as acyl and benzyl derivatives, have been synthesized and evaluated for their antimycobacterial activity. Some of these derivatives have shown greater potency against Mycobacterium tuberculosis than this compound itself. []

Q17: What factors can affect the stability of this compound in solution?

A18: this compound can undergo degradation under acidic conditions or in the presence of oxidizing agents. Its stability can also be affected by factors like temperature, light exposure, and the presence of certain enzymes. [, , ]

Q18: What analytical methods are used to study this compound and its derivatives in plant materials?

A19: Techniques like GC-MS, HPLC, and pyrolysis-gas chromatography (Py-GC) are frequently employed to identify and quantify this compound and its derivatives in complex plant matrices. [, , , , ]

Q19: Can capillary zone electrophoresis (CZE) be used to analyze this compound oxidation products?

A20: Yes, capillary zone electrophoresis (CZE) offers a rapid and efficient method for the quantitative determination of dimers resulting from the peroxidase-catalyzed oxidation of this compound. This technique allows for the direct analysis of reaction mixtures without requiring extraction or derivatization steps. []

Q20: Is this compound biodegradable under anaerobic conditions?

A21: Yes, research has shown that this compound can be completely degraded under anaerobic conditions by methanogenic consortia. This degradation process ultimately leads to the formation of carbon dioxide and methane. []

Q21: Is this compound found in the environment as a result of human activities?

A22: Yes, this compound has been detected in smoke produced from the burning of newsprint, suggesting its release into the environment as a result of human activities such as paper manufacturing and waste incineration. []

Q22: What are some of the key milestones in the research of this compound and lignin biosynthesis?

A23: Significant advancements in our understanding of this compound and its role in lignin biosynthesis include the identification of this compound as a lignin precursor, the discovery of enzymes involved in its biosynthesis and polymerization (such as laccases, peroxidases, and dirigent proteins), and the development of analytical techniques for characterizing lignin and its model compounds. [, , , , , , , , , , , , , , , , , , , ]

Q23: How does the study of this compound bridge different scientific disciplines?

A24: The study of this compound brings together researchers from various fields, including plant biology, biochemistry, organic chemistry, analytical chemistry, and materials science. This interdisciplinary collaboration is essential for advancing our understanding of lignin biosynthesis, exploring the potential applications of this compound and its derivatives, and developing sustainable technologies for biofuel production and biomaterial engineering. [, , , , , , , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.